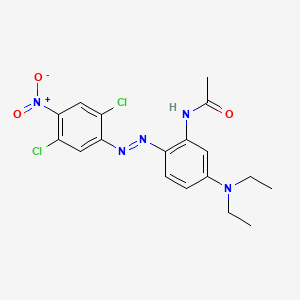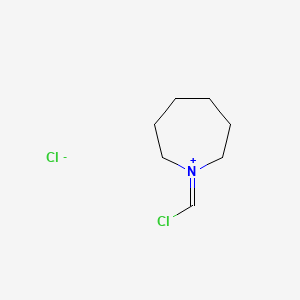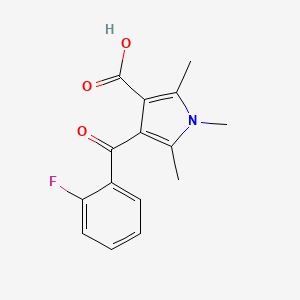
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with a carboxylic acid group at the 3-position, a 2-fluorobenzoyl group at the 4-position, and three methyl groups at the 1, 2, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-fluorobenzoyl) malononitrile with a suitable pyrrole precursor under specific conditions. The reaction typically requires a metal catalyst, such as Raney nickel, and glacial acetic acid as a solvent. The process involves multiple steps, including reduction reactions and purification steps to obtain the final product with high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to reduce the generation of waste and improve cost-efficiency. The use of a one-pot synthesis method, which avoids the separation of intermediates, is advantageous. This method not only simplifies the process but also enhances the overall yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share structural similarities with pyrrole compounds and exhibit diverse biological activities.
Imidazole Derivatives: Imidazole-containing compounds, such as 1,3-diazole, also possess a five-membered ring structure and are known for their broad range of chemical and biological properties.
Uniqueness
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-fluorobenzoyl group and the three methyl groups at specific positions on the pyrrole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
162152-10-5 |
|---|---|
Molekularformel |
C15H14FNO3 |
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
4-(2-fluorobenzoyl)-1,2,5-trimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C15H14FNO3/c1-8-12(13(15(19)20)9(2)17(8)3)14(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,19,20) |
InChI-Schlüssel |
NLADLDNVBRFAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N1C)C)C(=O)O)C(=O)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


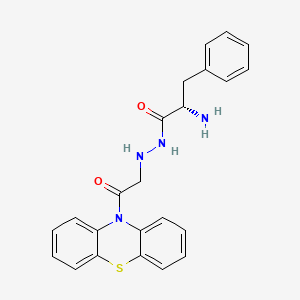
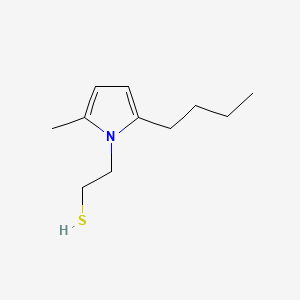
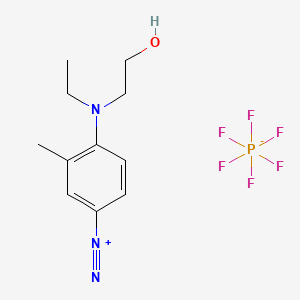
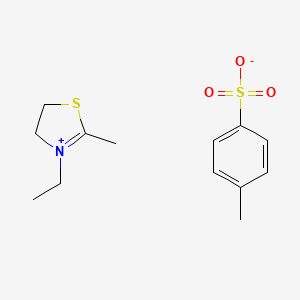
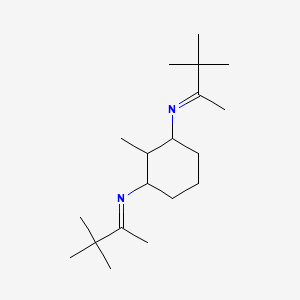

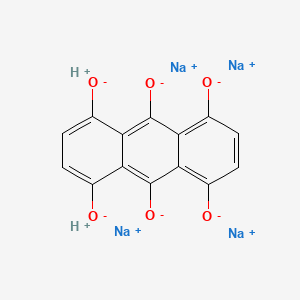

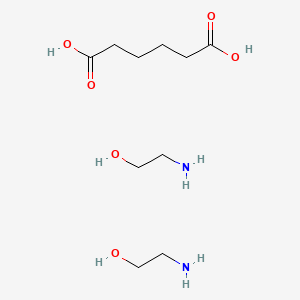
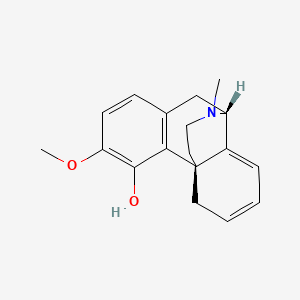
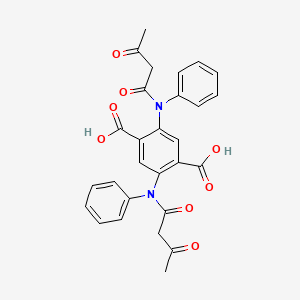
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
